molecular formula C9H14N4 B11782641 (R)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine

(R)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine

Cat. No.: B11782641
M. Wt: 178.23 g/mol
InChI Key: PPOCQBFEZOTMIT-MRVPVSSYSA-N
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Description

®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C9H14N4 It is a pyrrolidine derivative with a pyrimidine ring attached to the pyrrolidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine typically involves the reaction of pyrimidine derivatives with pyrrolidine intermediates. One common method involves the use of a pyrimidine-2-carbaldehyde and ®-2-pyrrolidinemethanamine under specific reaction conditions such as controlled temperature and pH. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of ®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine: The enantiomer of the compound with different stereochemistry.

    2-(Pyrimidin-2-yl)pyrrolidine: A similar compound lacking the methanamine group.

    Pyrimidine derivatives: Various compounds with the pyrimidine ring structure but different substituents.

Uniqueness

®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine is unique due to its specific stereochemistry and the presence of both pyrimidine and pyrrolidine rings

Biological Activity

(R)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine, with the CAS number 51047-59-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring and a pyrrolidine moiety, contributing to its unique reactivity and biological interactions. Its molecular formula is C₉H₁₄N₄, with a molecular weight of approximately 178.23 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in modulating various biological pathways. The following table summarizes the biological activities associated with this compound and structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPyrimidine and pyrrolidine ringsPotential modulatory effects in pathways
1-(Pyridin-2-yl)pyrrolidin-2-ylmethanaminePyridine ring instead of pyrimidineAntimicrobial
1-(Thiazol-2-yl)pyrrolidin-2-ylmethanamineThiazole ring; different heteroatomAnticancer
5-(Pyrimidin-4-yloxy)pentanamideLonger chain; ether linkageCNS effects

The mechanism of action for this compound is primarily attributed to its ability to interact with specific receptors or enzymes involved in various physiological processes. For instance, studies have shown that compounds with similar structures can act as agonists or antagonists for G-protein-coupled receptors (GPCRs), which play crucial roles in signal transduction.

Case Studies and Research Findings

  • Antimicrobial Activity : A study assessed the antimicrobial properties of several pyrrolidine derivatives, including this compound. The findings indicated moderate activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Potential : Research on structurally related compounds has highlighted their effectiveness in inhibiting cancer cell proliferation. For example, thiazole-containing derivatives showed significant anticancer activity, indicating that modifications to the pyrimidine-pyrrolidine structure could enhance such properties .
  • CNS Effects : Compounds similar to this compound have been investigated for their central nervous system (CNS) effects. The unique combination of functional groups may contribute to neuroactive properties, warranting further exploration in neuropharmacology.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

[(2R)-1-pyrimidin-2-ylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C9H14N4/c10-7-8-3-1-6-13(8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2/t8-/m1/s1

InChI Key

PPOCQBFEZOTMIT-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC=CC=N2)CN

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CN

Origin of Product

United States

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